molecular formula C22H17N3O B14109491 (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one

(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one

Cat. No.: B14109491
M. Wt: 339.4 g/mol
InChI Key: QZBQADFPUZPYPG-UHFFFAOYSA-N
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Description

(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 3-methylbenzaldehyde with 2-amino-phenylquinoxalin-2(1H)-one under basic or acidic conditions. The reaction may be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its diverse biological activities.

    Benzylideneamino derivatives: Compounds with similar structural motifs, often studied for their biological properties.

    Other quinoxaline derivatives: Compounds with different substituents on the quinoxaline ring, which may exhibit varying biological activities.

Uniqueness

(E)-3-(2-((3-methylbenzylidene)amino)phenyl)quinoxalin-2(1H)-one is unique due to the specific combination of the quinoxaline core with the 3-methylbenzylideneamino group. This structural feature may impart distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C22H17N3O

Molecular Weight

339.4 g/mol

IUPAC Name

3-[2-[(3-methylphenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C22H17N3O/c1-15-7-6-8-16(13-15)14-23-18-10-3-2-9-17(18)21-22(26)25-20-12-5-4-11-19(20)24-21/h2-14H,1H3,(H,25,26)

InChI Key

QZBQADFPUZPYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

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